molecular formula C11H22N4O B145014 [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol CAS No. 135470-04-1

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol

Katalognummer: B145014
CAS-Nummer: 135470-04-1
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: LBAXTWOGRMLTJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is a versatile polymer known for its unique properties and applications. It is a colorless or pale yellow viscous liquid with high purity and low viscosity. This compound is primarily used as an epoxy curing agent, chelating agent, lubricant, and anti-corrosive additive .

Vorbereitungsmethoden

The synthesis of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves the reaction between m-xylylenediamine and epichlorohydrin. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired polymer. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve consistent product quality .

Analyse Chemischer Reaktionen

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol involves its ability to form strong bonds with other molecules. As an epoxy curing agent, it reacts with epoxy resins to form cross-linked networks, enhancing the mechanical and chemical properties of the final product. Its chelating properties allow it to bind metal ions, making it effective in applications requiring metal ion sequestration .

Vergleich Mit ähnlichen Verbindungen

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol is unique due to its combination of properties, including low viscosity, high purity, and versatility in applications. Similar compounds include:

This compound stands out due to its specific combination of m-xylylenediamine and epichlorohydrin, providing unique properties that are not found in other similar polymers.

Eigenschaften

CAS-Nummer

135470-04-1

Molekularformel

C11H22N4O

Molekulargewicht

226.32 g/mol

IUPAC-Name

[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol

InChI

InChI=1S/C8H12N2.C3H10N2O/c9-5-7-2-1-3-8(4-7)6-10;4-1-3(6)2-5/h1-4H,5-6,9-10H2;3,6H,1-2,4-5H2

InChI-Schlüssel

LBAXTWOGRMLTJH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N

Kanonische SMILES

C1=CC(=CC(=C1)CN)CN.C(C(CN)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.